molecular formula C11H14N4O2S2 B6574166 1-methanesulfonyl-4-{thieno[2,3-d]pyrimidin-4-yl}piperazine CAS No. 678139-26-9

1-methanesulfonyl-4-{thieno[2,3-d]pyrimidin-4-yl}piperazine

Cat. No. B6574166
CAS RN: 678139-26-9
M. Wt: 298.4 g/mol
InChI Key: LDBJGCBJDZKJDS-UHFFFAOYSA-N
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Description

“1-methanesulfonyl-4-{thieno[2,3-d]pyrimidin-4-yl}piperazine” is a compound that belongs to the class of thieno[2,3-d]pyrimidines . Thieno[2,3-d]pyrimidines are known for their diverse pharmacological activities, including antimicrobial, antifungal, analgesic, anti-inflammatory, anticancer, antioxidant, and other types of pharmacological activity .


Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidines involves several methods. One effective method is based on Pd (dppf)Cl2-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines . This method has been proposed for accessing novel substituted thieno[2,3-d]pyrimidine-4-carboxylic acids in 63–71% yields .

Mechanism of Action

Target of Action

The primary target of 1-methanesulfonyl-4-{thieno[2,3-d]pyrimidin-4-yl}piperazine is Phosphatidylinositol-3-kinase (PI3K) . PI3K is an important target in cancer due to the deregulation of the PI3K/Akt signaling pathway in a wide variety of tumors .

Mode of Action

1-Methanesulfonyl-4-{thieno[2,3-d]pyrimidin-4-yl}piperazine acts as an inhibitor of PI3 kinase p110alpha . By inhibiting PI3K, it disrupts the PI3K/Akt signaling pathway, which is often deregulated in various types of cancer .

Biochemical Pathways

The compound primarily affects the PI3K/Akt signaling pathway . This pathway is crucial for many cellular functions, including growth, proliferation, differentiation, motility, survival and intracellular trafficking. Disruption of this pathway can lead to changes in these cellular functions, potentially inhibiting the growth and spread of cancer cells .

Pharmacokinetics

This suggests that it can be absorbed through the digestive tract, distributed throughout the body, metabolized, and eventually excreted. The oral bioavailability also indicates that the compound can reach therapeutic levels in the body when administered orally .

Result of Action

The inhibition of PI3K by 1-methanesulfonyl-4-{thieno[2,3-d]pyrimidin-4-yl}piperazine can lead to the disruption of the PI3K/Akt signaling pathway . This disruption can result in changes in cellular functions such as growth, proliferation, and survival, potentially leading to the inhibition of cancer cell growth and spread .

properties

IUPAC Name

4-(4-methylsulfonylpiperazin-1-yl)thieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O2S2/c1-19(16,17)15-5-3-14(4-6-15)10-9-2-7-18-11(9)13-8-12-10/h2,7-8H,3-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDBJGCBJDZKJDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C2=C3C=CSC3=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methanesulfonyl-4-{thieno[2,3-d]pyrimidin-4-yl}piperazine

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